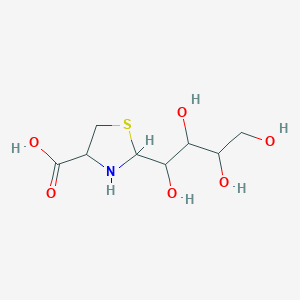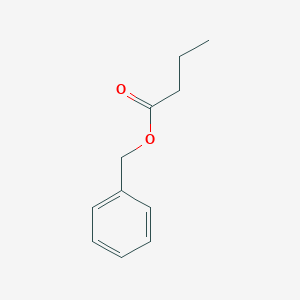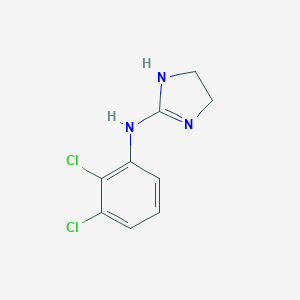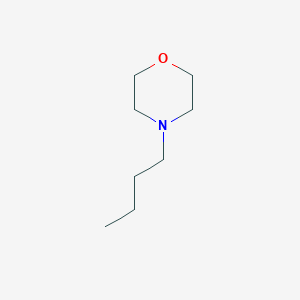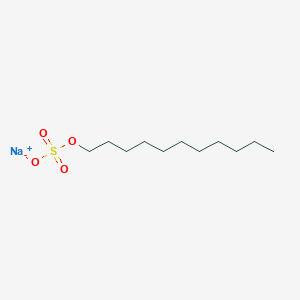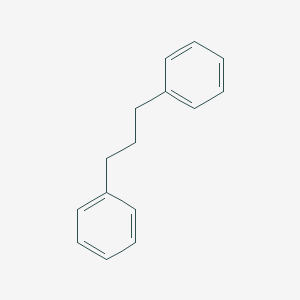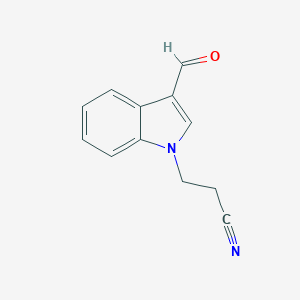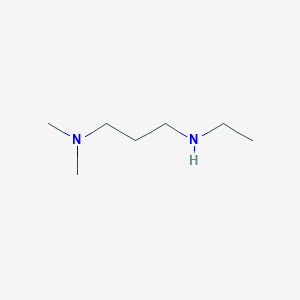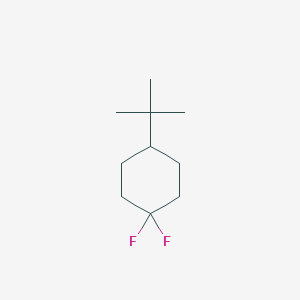
4-Terc-butil-1,1-difluorociclohexano
Descripción general
Descripción
4-Tert-butyl-1,1-difluorocyclohexane is a cyclohexane derivative that has shown potential in scientific research applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Análisis Conformacional
El compuesto se puede utilizar en estudios de análisis conformacional. Es un ciclohexano disustituido, y sus conformaciones se pueden analizar para determinar la conformación más estable . Esto es particularmente útil en química orgánica para comprender el comportamiento de las moléculas.
Degradación Fotocatalítica
“4-Terc-butil-1,1-difluorociclohexano” se puede utilizar en estudios de degradación fotocatalítica. Se ha probado para la degradación fotocatalítica del 4-terc-butilfenol en agua bajo irradiación de luz UV . Esta aplicación es significativa en la ciencia ambiental, particularmente en el tratamiento de contaminantes del agua.
Desarrollo de Medicamentos
En la investigación médica, “this compound” se ha estudiado por su posible papel en el desarrollo de medicamentos. Los ensayos clínicos han mostrado resultados prometedores en el tratamiento de varios tipos de cáncer, incluidos el cáncer de mama, pulmón y próstata.
Síntesis de Catalizadores
El compuesto se puede utilizar en la síntesis de catalizadores. Se han sintetizado catalizadores de TiO2 mono-dopados y co-dopados utilizando este compuesto y se ha probado su eficacia . Esta aplicación es crucial en la ingeniería química y la ciencia de los materiales.
Estudio de Efectos Estéricos
“this compound” se puede utilizar para estudiar los efectos estéricos en química orgánica. El voluminoso grupo terc-butilo puede influir en la estabilidad de las diferentes conformaciones, proporcionando información sobre los efectos de la impedancia estérica .
Investigación de Propiedades Ópticas
El compuesto se puede utilizar para investigar las propiedades ópticas de los materiales. Su incorporación a otros materiales puede introducir cambios en la brecha energética y las características de absorción de luz .
Safety and Hazards
Propiedades
IUPAC Name |
4-tert-butyl-1,1-difluorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2/c1-9(2,3)8-4-6-10(11,12)7-5-8/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMAZSVVXRCWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348747 | |
| Record name | 4-tert-butyl-1,1-difluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19422-34-5 | |
| Record name | 4-tert-butyl-1,1-difluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Q & A
Q1: The abstract mentions that proton chemical shifts in difluorocyclohexanes are not additive based on data from monofluorocyclohexanes. What makes the 4-tert-butyl-1,1-difluorocyclohexane molecule a good model to study this non-additivity?
A1: The structure of 4-tert-butyl-1,1-difluorocyclohexane offers some key advantages for studying this phenomenon:
- Rigidity: The tert-butyl group on the cyclohexane ring strongly favors one conformation due to steric hindrance. This rigidity simplifies the analysis of NMR spectra as it minimizes the presence of multiple conformers. []
- Defined Positions: The two fluorine atoms are fixed in the 1,1-position relative to each other and the tert-butyl group provides a fixed reference point on the ring. This allows for clear assignment of proton signals in the NMR spectra and a more straightforward analysis of the fluorine-induced chemical shifts. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B91993.png)
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)
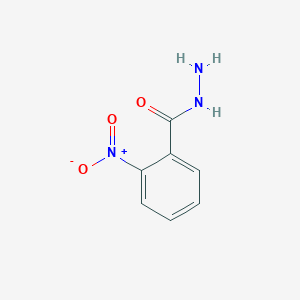


![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B92004.png)
